molecular formula C15H15ClN6O3 B12040532 2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone CAS No. 478253-40-6

2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12040532
CAS No.: 478253-40-6
M. Wt: 362.77 g/mol
InChI Key: SJXPVNZHOWKHES-CAOOACKPSA-N
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Description

2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C15H15ClN6O3 and a molecular weight of 362.778 g/mol . This compound is a derivative of 2-chlorobenzaldehyde and is characterized by the presence of a hydrazone group attached to a purine ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of other chemical compounds and materials

Mechanism of Action

The mechanism of action of 2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to its observed effects .

Comparison with Similar Compounds

2-Chlorobenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone can be compared with other similar compounds, such as:

Properties

CAS No.

478253-40-6

Molecular Formula

C15H15ClN6O3

Molecular Weight

362.77 g/mol

IUPAC Name

8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C15H15ClN6O3/c1-21-12-11(13(24)19-15(21)25)22(6-7-23)14(18-12)20-17-8-9-4-2-3-5-10(9)16/h2-5,8,23H,6-7H2,1H3,(H,18,20)(H,19,24,25)/b17-8+

InChI Key

SJXPVNZHOWKHES-CAOOACKPSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CCO

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CCO

Origin of Product

United States

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